molecular formula C15H16N8O2S B2490378 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide CAS No. 1257552-16-1

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

Cat. No. B2490378
CAS RN: 1257552-16-1
M. Wt: 372.41
InChI Key: WWZXOULJRUFJMN-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of substances known for their complex synthesis and significant biological activities. These molecules often contain multiple heterocyclic systems and functional groups, contributing to their diverse chemical and physical properties. The molecule's structure suggests potential applications in various fields, including medicinal chemistry and material science, due to its unique combination of tetrazole, pyridine, and pyridazine rings.

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step reactions, starting from basic heterocyclic compounds. The process may include the formation of tetrazole and pyridazine rings, followed by linking these cores through thioether and ether functionalities. Key steps often involve nucleophilic substitution, condensation reactions, and the use of protecting groups to achieve the desired structural complexity (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of heteroatoms in the tetrazole, pyridine, and pyridazine rings, contributing to its electronic and spatial configuration. Such structures are often analyzed using X-ray crystallography, NMR spectroscopy, and computational methods to understand their conformational dynamics and interactions with biological targets (Pailloux et al., 2007).

Chemical Reactions and Properties

Compounds with this structure can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, influenced by the electron-rich nature of the heterocyclic rings. Their reactivity towards oxidizing agents and nucleophiles can lead to the formation of new derivatives with altered biological activities (Pailloux et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in drug formulation and material science. These properties are significantly influenced by the molecule's heterocyclic framework and substituents, impacting its behavior in different environments (Mohareb et al., 2004).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity, are defined by the functional groups and heterocyclic systems present in the molecule. The tetrazole ring, for instance, is known for its high nitrogen content, contributing to the compound's acidity and potential for hydrogen bonding, which can be pivotal in its interaction with biological targets (Mohareb et al., 2004).

Scientific Research Applications

Inhibitor Design for ACAT-1

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, closely related to the queried compound, has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. It shows significant selectivity for ACAT-1 over ACAT-2, indicating potential for the treatment of diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Anticancer Activity

Compounds closely related to the target chemical have shown promise as anticancer agents. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides demonstrated selective cytotoxicity against human lung adenocarcinoma cells, indicating their potential in anticancer therapies (A. Evren et al., 2019).

DNA-Binding and Antioxidant Properties

Copper complexes of pyridyl–tetrazole ligands, similar in structure to the queried compound, have been studied for their DNA-binding and antioxidant properties. These studies suggest potential applications in biomedical research and therapy (Santhosh Reddy Kasi Reddy et al., 2016).

Antitubercular Activity

Derivatives of 2-(1H-tetrazol-5-yl) pyridine, structurally related to the queried chemical, have shown significant antitubercular activity against Mycobacterium Tuberculosis. This suggests potential applications in the development of antitubercular drugs (P. Mohite et al., 2021).

Insecticidal Assessment

Related compounds have been investigated for their insecticidal properties, such as against the cotton leafworm, Spodoptera littoralis. This research contributes to the development of new agrochemicals (A. Fadda et al., 2017).

Synthesis and Reactivity Studies

Studies have focused on the synthesis and characterization of derivatives of the target compound, contributing to a deeper understanding of their chemical properties and potential applications in various fields (R. Mohareb et al., 2004).

properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8O2S/c1-23-15(20-21-22-23)26-10-13(24)17-8-9-25-14-6-5-12(18-19-14)11-4-2-3-7-16-11/h2-7H,8-10H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZXOULJRUFJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

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